2-Hydroxy-4-sulfamoylbenzoic acid, also known as 4-amino-2-hydroxybenzenesulfonamide, is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by a sulfonamide group attached to a benzoic acid structure, making it significant in medicinal chemistry and pharmaceutical applications. It is primarily used as an intermediate in the synthesis of various drugs, particularly those targeting inflammatory and infectious diseases.
The compound can be synthesized through various chemical processes, often involving the reaction of benzoic acid derivatives with sulfonamides. Its derivatives and related compounds have been studied extensively for their biological activities, including enzyme inhibition and antimicrobial properties .
2-Hydroxy-4-sulfamoylbenzoic acid is classified under:
The synthesis of 2-hydroxy-4-sulfamoylbenzoic acid typically involves several steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity. For instance, reactions conducted at higher temperatures may increase reaction rates but could lead to side reactions if not carefully controlled.
The molecular structure of 2-hydroxy-4-sulfamoylbenzoic acid features:
OC(=O)C1=C(O)C=CC(=C1)S(=O)(=O)N
The compound participates in various chemical reactions typical for sulfonamide derivatives:
These reactions are often facilitated by adjusting pH levels and using appropriate catalysts or reagents to drive the desired transformations while minimizing side products.
The mechanism of action for 2-hydroxy-4-sulfamoylbenzoic acid primarily involves its role as an enzyme inhibitor. For instance, it has been shown to inhibit cytosolic phospholipase A2α, which plays a critical role in inflammatory processes.
Quantitative studies have shown that modifications to the compound can significantly affect its inhibitory potency, with some derivatives achieving submicromolar IC50 values against target enzymes .
Physiochemical analyses indicate that the compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability potential due to its molecular characteristics .
2-Hydroxy-4-sulfamoylbenzoic acid has diverse applications in scientific research:
The synthesis of 2-hydroxy-4-sulfamoylbenzoic acid (CAS 43059-24-1) employs multistep routes with precise control of reaction parameters. A common industrial approach involves chlorosulfonation of 4-chlorobenzoic acid derivatives, followed by controlled ammonolysis. As detailed in [3], this method uses chlorosulfonic acid under anhydrous conditions at 0-5°C to generate the sulfonyl chloride intermediate, which is subsequently reacted with ammonia in aqueous ethanol. Critical process parameters include:
Alternative routes utilize ester-protected carboxyl groups to prevent side reactions. Methyl 4-(chlorosulfonyl)benzoate undergoes amination with ammonium hydroxide, followed by alkaline hydrolysis of the ester group using KOH in methanol-water (4:1) at 60°C, achieving 85% overall yield [8]. Regioselective sulfonation of salicylic acid derivatives requires orthogonal protection strategies, typically employing di-tert-butyldicarbonate to protect the phenolic OH before sulfamoylation [5].
Table 1: Comparative Synthesis Routes for Sulfamoylbenzoic Acids
Starting Material | Key Reagents/Conditions | Protection Strategy | Yield (%) |
---|---|---|---|
4-Chlorobenzoic acid | ClSO₃H (0°C), NH₃/EtOH-H₂O | None | 72 [3] |
Methyl 4-chlorobenzoate | ClSO₃H, NH₄OH (25°C) | Methyl ester | 88 [8] |
5-Chlorosalicylic acid | (Boc)₂O, ClSO₃H, NH₃ | Boc-protected phenol | 65 [5] |
Purification typically combines recrystallization from ethanol-water (yielding 99.5% purity) with activated charcoal decolorization [8]. Industrial-scale processes employ continuous flow reactors for sulfonation, reducing reaction time from 12 hours to 45 minutes while increasing yield by 18% [3].
Isosteric modifications of 2-hydroxy-4-sulfamoylbenzoic acid enable optimization of pharmacological properties while retaining target affinity. Key bioisosteric approaches include:
Carboxylate Isosteres: Replacement of the carboxylic acid with tetrazole rings enhances blood-brain barrier penetration in CNS-targeted derivatives. This modification in LPA₂ receptor agonists improved log P by 1.8 units while maintaining subnanomolar EC₅₀ values [1]. The tetrazole analog of compound 11d exhibited 124% receptor activation efficacy compared to native LPA at picomolar concentrations [1].
Sulfamoyl Modifications: Thiophosphate-to-sulfamoyl replacement (as in GRI-977143 derivatives) reduces metabolic clearance. The transformation of octadecenyl thiophosphate (OTP) to sulfamoyl benzoic acid (SBA) analogues decreased plasma protein binding from 98% to 89%, significantly increasing free fraction availability [1]. N-Alkylation of the sulfamoyl nitrogen with hydroxyethyl groups (e.g., compound 85) enhanced aqueous solubility by 15-fold while retaining cPLA₂α inhibition (IC₅₀ = 0.87 μM) [7].
Halogen Incorporation: Strategic halogenation at C5 improves membrane permeability. 5-Chloro-2-hydroxy-4-sulfamoylbenzoic acid derivatives showed 3-fold increased cellular uptake in intestinal epithelial models compared to non-halogenated analogs, attributed to modulated dipole moments (calculated Δμ = 1.2 D) [9]. The ortho-chloro derivative in antihypertensive sulfamoylbenzoic acids eliminated diuretic effects while maintaining hypotensive activity at 30 mg/kg doses in DOCA/saline-induced hypertensive rats [9].
Table 2: Bioisosteric Modifications and Biological Impact
Isostere Type | Structural Change | Property Improvement | Biological Effect |
---|---|---|---|
Carboxyl → Tetrazole | Tetrazole ring replacement | log P: -0.7 → +1.1 | LPA₂ EC₅₀: 5.06 pM [1] |
Thiophosphate → Sulfamoyl | -S- → -NH-SO₂- | Metabolic stability: t₁/₂ +240% | cPLA₂α IC₅₀: 0.94 μM [7] |
Hydrogen → Halogen | C5 halogenation | Membrane permeability: ×3 | Antihypertensive ED₁₀₀: 2 mg/kg [9] |
Bioisosteric replacement also addresses solubility limitations. The transformation of 4'-hydroxy group in antibacterial chalcones to carboxylic acids increased water solubility from <0.1 mg/mL to >50 mg/mL while maintaining potent antibacterial activity against Gram-positive pathogens [10].
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level enable precise prediction of sulfamoylbenzoic acid reactivity and conformation. Key computational applications include:
Conformational Analysis: DFT studies reveal that intramolecular hydrogen bonding dominates molecular geometry. The lowest energy conformation (-9.8 kcal/mol) features a O-H···O=S hydrogen bond between the ortho-hydroxy and sulfonyl groups (distance: 1.82 Å), creating a pseudo-six-membered ring [4]. This stabilized conformation enhances membrane permeability by reducing polar surface area (PSA) from 110 Ų to 89 Ų.
Reaction Pathway Simulation: Transition state modeling of sulfonation predicts activation energies within 2 kcal/mol of experimental values. The chlorosulfonation energy barrier is calculated at 18.7 kcal/mol for benzoic acid derivatives, decreasing to 15.3 kcal/mol with ZnCl₂ catalysis [3]. Molecular dynamics simulations in ethanol-water solvents show solvation shell effects account for the 40% yield improvement in flow reactors versus batch processes [3].
NMR Chemical Shift Prediction: GIAO-DFT methods accurately calculate ¹³C chemical shifts (RMSD = 1.2 ppm) and ¹H shifts (RMSD = 0.3 ppm) for sulfamoylbenzoic acid derivatives. The C4 carbon adjacent to sulfamoyl shows significant deshielding (predicted: 138.2 ppm; experimental: 136.9 ppm), while carboxylic carbons appear at 170.5±0.8 ppm [4]. These predictions facilitate structure verification during synthesis optimization.
Table 3: Computational Parameters for Sulfamoylbenzoic Acid Derivatives
Computational Method | Application | Accuracy/Outcome | Basis Set |
---|---|---|---|
B3LYP/6-311++G(d,p) | Conformational analysis | ΔE = -9.8 kcal/mol (H-bonded) | 6-311++G(d,p) [4] |
M06-2X/def2-TZVP | Sulfonation TS energy | ΔE‡ = 18.7 kcal/mol | def2-TZVP [3] |
GIAO-B3LYP/6-31G(d) | NMR prediction | ¹³C RMSD = 1.2 ppm | 6-31G(d) [4] |
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3